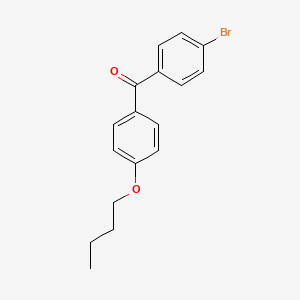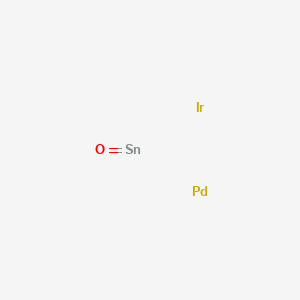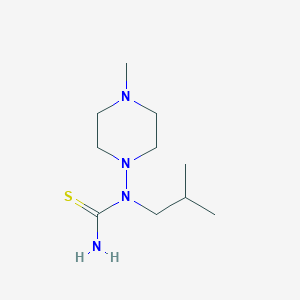![molecular formula C62H37N B14223783 3,6-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole CAS No. 821785-16-4](/img/structure/B14223783.png)
3,6-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole is a complex organic compound known for its unique structural properties. It is primarily used in advanced materials science, particularly in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of spirobi[fluorene] is coupled with a halogenated carbazole under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere of nitrogen or argon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydrocarbon derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized carbazole derivatives .
Wissenschaftliche Forschungsanwendungen
3,6-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is a key material in the development of OLEDs, OPV devices, and organic field-effect transistors (OFETs)
Wirkmechanismus
The mechanism of action of 3,6-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole in electronic devices involves its ability to transport electrons efficiently. Its unique molecular structure allows for effective charge separation and transport, which is crucial for the performance of OLEDs and OPV devices . The compound interacts with various molecular targets and pathways, facilitating the injection and transport of electrons from the cathode to the emissive layer in OLEDs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(9,9’-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine
- 3CzClIPN
- TCzTrz
- BPy-TP2
- Bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III)
- TPBi
- 4CzIPN
- Tris[2-phenylpyridinato-C2,N]iridium(III)
- 3DPAFIPN
Uniqueness
Compared to these similar compounds, 3,6-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole stands out due to its unique spirobi[fluorene] and carbazole structure, which provides superior electron transport properties and stability. This makes it particularly valuable in the development of high-performance OLEDs and OPV devices .
Eigenschaften
CAS-Nummer |
821785-16-4 |
|---|---|
Molekularformel |
C62H37N |
Molekulargewicht |
796.0 g/mol |
IUPAC-Name |
3,6-bis(9,9'-spirobi[fluorene]-2-yl)-9H-carbazole |
InChI |
InChI=1S/C62H37N/c1-7-19-51-41(13-1)42-14-2-8-20-52(42)61(51)55-23-11-5-17-45(55)47-29-25-39(35-57(47)61)37-27-31-59-49(33-37)50-34-38(28-32-60(50)63-59)40-26-30-48-46-18-6-12-24-56(46)62(58(48)36-40)53-21-9-3-15-43(53)44-16-4-10-22-54(44)62/h1-36,63H |
InChI-Schlüssel |
FMGZFJUVSLTUSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC8=C(C=C7)NC9=C8C=C(C=C9)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-1-Phenylethyl]pyridin-2-amine](/img/structure/B14223703.png)
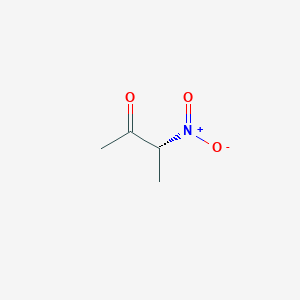

![1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14223735.png)
![3-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14223738.png)

![Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14223742.png)
![4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14223746.png)
![17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol](/img/structure/B14223752.png)
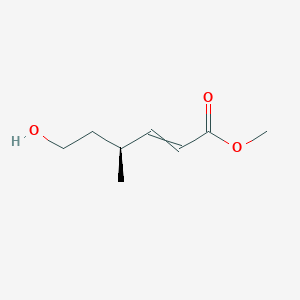
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline](/img/structure/B14223778.png)
